Napamezole
概要
説明
ナパメゾールは、アルファ2アドレナリン受容体拮抗薬およびモノアミン再取り込み選択的阻害薬として知られる低分子薬です。 不安障害や主要なうつ病の治療における潜在的な治療用途について研究されています .
2. 製法
合成経路と反応条件: ナパメゾールは、適切な触媒の存在下で、2-ナフタレンメタノールとイミダゾールを反応させる多段階プロセスによって合成できます。 反応条件は通常、適切な溶媒中で反応物を還流下で加熱することを含みます .
工業生産方法: ナパメゾールの工業生産には、大規模製造のための合成経路の最適化が含まれます。これには、一貫した製品品質と収率を確保するための連続フローリアクターの使用が含まれます。 このプロセスは、廃棄物を最小限に抑え、生産コストを削減するように設計されています .
準備方法
Synthetic Routes and Reaction Conditions: Napamezole can be synthesized through a multi-step process involving the reaction of 2-naphthalenemethanol with imidazole in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process is designed to minimize waste and reduce production costs .
化学反応の分析
反応の種類: ナパメゾールは、以下を含むさまざまな化学反応を起こします。
酸化: ナパメゾールは酸化されて対応するナフタレン誘導体を形成できます。
還元: 還元反応は、ナパメゾールを還元型に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物:
酸化: ナフタレン誘導体。
還元: ナパメゾールの還元型。
置換: さまざまな置換されたナパメゾール誘導体.
4. 科学研究の用途
ナパメゾールは、さまざまな分野における用途について広く研究されています。
化学: 有機合成における試薬として、および分析化学における基準化合物として使用されています。
生物学: 神経伝達物質系への影響と、神経薬理学における研究ツールとしての可能性について研究されています。
医学: 不安障害、主要なうつ病、その他の神経疾患の治療における治療の可能性について調査されています。
科学的研究の応用
Napamezole has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems and its potential as a research tool in neuropharmacology.
Medicine: Investigated for its therapeutic potential in treating anxiety disorders, major depressive disorder, and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
作用機序
ナパメゾールは、アルファ2アドレナリン受容体を拮抗することでその効果を発揮し、ノルエピネフリンとセロトニンの放出を増加させます。このメカニズムは、その不安解作用と抗うつ作用に寄与すると考えられています。 分子標的には、アルファ2アドレナリン受容体とモノアミントランスポーターが含まれ、これらは神経伝達物質の再取り込みに関与しています .
6. 類似の化合物との比較
ナパメゾールは、アルファ2アドレナリン受容体拮抗薬とモノアミン再取り込み阻害薬という二重の作用においてユニークです。類似の化合物には以下が含まれます。
フェントラミン: より広範な活性を有するアルファアドレナリン拮抗薬。
イダゾキサン: 選択的アルファ2アドレナリン受容体拮抗薬。
ナパメゾールは、受容体拮抗作用と再取り込み阻害作用を組み合わせているため、これらの類似の化合物とは異なり、研究と潜在的な治療用途の両方において貴重なツールとなっています .
類似化合物との比較
Napamezole is unique in its dual action as an alpha-2 adrenergic receptor antagonist and a monoamine re-uptake inhibitor. Similar compounds include:
Phentolamine: An alpha-adrenergic antagonist with broader activity.
Idazoxan: A selective alpha-2 adrenergic receptor antagonist.
Yohimbine: An alpha-2 adrenergic receptor antagonist with additional effects on other receptor systems.
This compound’s combination of receptor antagonism and re-uptake inhibition distinguishes it from these similar compounds, making it a valuable tool in both research and potential therapeutic applications .
特性
IUPAC Name |
2-(3,4-dihydronaphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-4-13-9-11(5-6-12(13)3-1)10-14-15-7-8-16-14/h1-4,9H,5-8,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETRBJOSGIDJHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)CC3=NCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869081 | |
Record name | 2-[(3,4-Dihydronaphthalen-2-yl)methyl]-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91524-14-0 | |
Record name | Napamezole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091524140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAPAMEZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK4C2D295B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Napamezole and how does it differ from classical antidepressants?
A: this compound acts as both an α2-adrenergic receptor antagonist and a monoamine re-uptake inhibitor [, , ]. This dual action distinguishes it from classical antidepressants, which typically target either monoamine metabolism (e.g., MAO inhibitors) or monoamine reuptake (e.g., tricyclic antidepressants) []. By blocking α2-adrenergic receptors, this compound may counteract the inhibitory effects of noradrenaline at presynaptic auto- and heteroreceptors, potentially leading to faster onset of antidepressant effects compared to traditional therapies [].
Q2: How does the structure of this compound contribute to its α2-adrenergic receptor antagonist activity and monoamine reuptake inhibition?
A: While the provided papers don't delve into the specific binding interactions, they do highlight structure-activity relationships. Studies on derivatives and analogs of this compound suggest that the 4,5-dihydro-1H-imidazole moiety and the 3,4-dihydro-2-naphthalenyl)methyl substituent are crucial for its pharmacological profile [, ]. Modifications to these structural elements can significantly impact α2-adrenergic receptor binding affinity and monoamine reuptake inhibition potency and selectivity [].
Q3: What in vivo evidence supports the α2-adrenergic receptor antagonist activity of this compound?
A3: Several in vivo studies confirm the α2-adrenergic receptor antagonist activity of this compound:
- Antagonism of Clonidine-Induced Antinociception: this compound effectively reversed the analgesic effects of clonidine in mice, indicating α2-adrenergic receptor blockade [].
- Enhanced Norepinephrine Turnover: this compound administration led to increased norepinephrine turnover in rat brains, a hallmark of α2-adrenergic receptor antagonism [].
- Modulation of Locus Coeruleus Neuronal Firing: this compound increased the firing rate of locus coeruleus neurons and reversed the suppression induced by clonidine, further demonstrating its α2-adrenergic receptor blocking properties [].
Q4: What are the potential advantages of developing antidepressants with a dual mechanism like this compound?
A4: Combining α2-adrenergic receptor antagonism with monoamine reuptake inhibition in a single molecule like this compound holds several potential advantages for antidepressant therapy:
- Enhanced Efficacy: The dual mechanism could potentially lead to a more pronounced increase in synaptic monoamine levels compared to agents targeting a single mechanism [].
- Faster Onset of Action: By blocking presynaptic α2-adrenergic receptors, this compound might accelerate the therapeutic effect, leading to a shorter time lag for patients to experience symptom relief [].
- Improved Treatment Response: The combined approach might benefit patients who show a suboptimal response to traditional antidepressant monotherapies [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。